4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione
Description
Properties
Molecular Formula |
C8H15NO3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
4-oxa-8λ6-thia-1-azaspiro[5.5]undecane 8,8-dioxide |
InChI |
InChI=1S/C8H15NO3S/c10-13(11)5-1-2-8(7-13)6-12-4-3-9-8/h9H,1-7H2 |
InChI Key |
SATACHMMYYRGMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(COCCN2)CS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Domino Autocatalytic Reaction Using Meldrum’s Acid and Imines
The most prominent and effective method for synthesizing 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione involves a domino autocatalytic reaction between symmetric dialdimines and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This reaction proceeds under acidic conditions, typically using glacial acetic acid as the solvent, and results in the formation of the spirocyclic framework with high diastereoselectivity and good yields.
Key Features of the Reaction:
- Starting Materials : Symmetric dialdimines and Meldrum’s acid.
- Solvent : Glacial acetic acid is optimal.
- Temperature : Approximately 80 °C.
- Reaction Time : 3 to 18 hours depending on substrate.
- Catalyst : The reaction is autocatalytic; acetohydrazide formed as a by-product acts as a novel autocatalyst.
- Outcome : Formation of polyfunctionalized spiro[5.5]undecanes including 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione derivatives.
Reaction Mechanism and Steps
The domino autocatalytic reaction involves multiple bond formations in a one-pot process:
- Initial Addition : The nucleophilic addition of Meldrum’s acid to the imine carbon-nitrogen double bond.
- C=N Bond Cleavage : The imine C=N bond is cleaved, facilitating ring closure.
- Multiple Carbon-Carbon Bond Formation : Up to six new bonds are formed, constructing the spirocyclic skeleton.
- Autocatalysis : Acetohydrazide, a by-product, promotes further reaction cycles enhancing efficiency.
- Protection of Carbonyl Groups : In some cases, dispiro compounds are formed by protecting carbonyl groups via reaction with diols.
Optimization of Reaction Conditions
Extensive optimization studies revealed the following:
| Parameter | Condition | Effect on Yield and Selectivity |
|---|---|---|
| Solvent | Glacial acetic acid | Highest yield (up to 89%) and selectivity |
| Temperature | 80 °C | Optimal for reaction completion |
| Reaction Time | 3–18 hours | Longer times improve yields for some substrates |
| Substrate Variations | Dialdimines with various substituents | Electron-donating and withdrawing groups tolerated, yields 79–89% |
| Alternative Solvents | Toluene, THF, EtOH, DMF | Poor to moderate yields, incomplete reactions |
Experimental Data and Yields
The following table summarizes yields and reaction times for various dialdimines reacting with Meldrum’s acid to form spirocyclic products, including 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione derivatives:
Advantages and Significance of the Method
- Efficiency : Multiple bonds formed in a single operation.
- Mild Conditions : No need for strong acids, bases, or metal catalysts.
- High Selectivity : Predominantly single diastereomers formed.
- Easy Workup : By-products such as acetohydrazide are water-soluble and easily removed.
- Versatility : Wide substrate scope including aromatic and heteroaromatic dialdimines.
- Novelty : Provides access to new spiroheterocyclic structures with potential biological and synthetic utility.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Reaction Type | Domino autocatalytic reaction |
| Key Reagents | Meldrum’s acid, symmetric dialdimines |
| Solvent | Glacial acetic acid |
| Temperature | 80 °C |
| Reaction Time | 3–18 hours |
| Yield Range | 58–89% |
| By-products | Acetohydrazide (autocatalyst) |
| Selectivity | High diastereoselectivity |
| Substrate Scope | Aromatic, heteroaromatic dialdimines |
| Advantages | Mild conditions, efficient, easy purification |
Chemical Reactions Analysis
4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .
Scientific Research Applications
4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used to study the interactions of spirocyclic compounds with biological targets . In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Research Findings
Ring Size Effects : Larger spiro[5.5] systems (vs. [4.5] or [4.6]) enhance thermal stability (higher m.p.) and synthetic yields, likely due to reduced ring strain .
Catalytic Modulation : Reactions using phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave conditions optimize functionalization efficiency in spiro systems .
Biological Activity
4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione is a compound belonging to the spirocyclic family, characterized by its unique structural features that confer significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane-8,8-dione is , with a molecular weight of 187.3 g/mol. The compound features a complex spirocyclic structure that contributes to its biological interactions.
Research indicates that compounds similar to 4-Oxa-8lambda6-thia-1-azaspiro[5.5]undecane exhibit significant inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. Inhibition of sEH has been linked to anti-inflammatory effects and potential benefits in treating chronic kidney diseases (CKD) .
Pharmacological Effects
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in animal models of kidney disease. For instance, studies involving rat models have demonstrated that administration of related compounds can lower serum creatinine levels, indicating improved renal function .
- Potential in Chronic Kidney Disease : The ability to inhibit sEH suggests that this compound may be beneficial in managing CKD by modulating lipid signaling pathways associated with renal inflammation and fibrosis .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Oxa-8λ⁶-thia-1-azaspiro[5.5]undecane-8,8-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving spirocyclic intermediates. For example, a Feist-Benary reaction using β-dicarbonyl compounds (e.g., 1,5-dioxaspiro[5.5]undecane-8,10-dione) and α-tosyloxyacetophenone derivatives can yield spirocyclic frameworks . Optimization involves adjusting solvent polarity (e.g., dichloromethane), temperature (20–25°C), and coupling agents (e.g., triethylamine) to enhance yields . Monitoring reaction progress via TLC or HPLC is critical for intermediate purification.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this spirocyclic compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) and thiolactam (C=S) functional groups, with peaks typically at 1680–1750 cm⁻¹ and 1150–1250 cm⁻¹, respectively .
- X-ray Crystallography : Resolves the spirocyclic architecture using SHELX programs (e.g., SHELXL for refinement). Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- UV-Vis Spectroscopy : Detects conjugation effects in derivatives, with λmax shifts indicating electronic interactions in substituted analogs .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways for spirocyclic derivatives?
- Methodological Answer : Contradictions arise from competing reaction mechanisms (e.g., nucleophilic substitution vs. ring-opening pathways). Isotopic labeling (e.g., <sup>18</sup>O in carbonyl groups) or kinetic studies (e.g., rate measurements under varying pH) can differentiate pathways . Computational methods (DFT calculations) model transition states to validate proposed mechanisms . For example, comparing activation energies for alternative pathways clarifies dominant routes .
Q. What computational tools are recommended for predicting synthetic accessibility and retrosynthetic pathways?
- Methodological Answer :
- Retrosynthesis Planning : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible routes. Input parameters include target structure SMILES and preferred reagents (e.g., avoiding toxic catalysts) .
- Molecular Dynamics Simulations : Assess steric effects in spirocyclic systems using software like Gaussian or ORCA. Focus on torsional angles and ring strain to predict stability .
Q. How can researchers address discrepancies in crystallographic data interpretation for this compound?
- Methodological Answer : Discrepancies often stem from twinning or disordered solvent molecules. Strategies include:
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality .
- Alternate Refinement Models : Test non-crystallographic symmetry (NCS) restraints in SHELXL or PHENIX to resolve ambiguities .
- Cross-Validation : Compare results with spectroscopic data (e.g., <sup>13</sup>C NMR chemical shifts for carbonyl groups) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
